C18H38N4O15S
Kanamycin acid sulfate
CAS No.: 64013-70-3
VCID: VC0014929
Molecular Formula: C18H36N4O11.H2O4S
C18H38N4O15S
Molecular Weight: 582.6 g/mol
* For research use only. Not for human or veterinary use.
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Description | Kanamycin acid sulfate is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus . It functions by binding to the 70S ribosomal subunit, which inhibits translocation and causes miscoding, ultimately disrupting protein synthesis in bacteria . This antibiotic exhibits antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as mycoplasms . Kanamycin, also known as kanamycin A, is available in oral, intravenous, and intramuscular forms and is used to treat a wide variety of infections . Kanamycin acid sulfate, also known as Kanamycin A sulphate or Kanamycin monosulfate, is used to combat various serious infections, including pneumonia, septicemia, and abdominal infections . It appears as a white crystalline powder with a slightly bitter taste and is odorless . It is soluble in water and slightly soluble in methanol, ethanol, and acetone, with a melting point range of 172 to 177 °C . The density of Kanamycin Acid Sulfate is 1.845 g/cm³ . Another similar chemical compound is Kanamycin Mono Sulfate, also known as Kanamycin A Monosulfate . Its molecular formula is C18H36N4O11.H2SO4, while Kanamycin Acid Sulfate's molecular formula is C18H36N4O11.H2SO4.H2O . Kanamycin A is active against many strains of Gram-negative bacteria and Gram-positive Staphylococcus aureus and epidermis . |
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CAS No. | 64013-70-3 |
Product Name | Kanamycin acid sulfate |
Molecular Formula | C18H36N4O11.H2O4S C18H38N4O15S |
Molecular Weight | 582.6 g/mol |
IUPAC Name | (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |
Standard InChI | InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1 |
Standard InChIKey | OOYGSFOGFJDDHP-KMCOLRRFSA-N |
SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O |
Reference | Davis, Bernard D. /Mechanism of Bactericidal Action of Aminoglycosides./Microbiological Reviews 51.3 (1987): 341-50.United States. National Institutes of Health. Kanamycin Compound Summary. PubChem. Web. 21 Aug. 2012. |
PubChem Compound | 441374 |
Last Modified | Sep 14 2023 |
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